N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 571150-23-7
VCID: VC4372487
InChI: InChI=1S/C19H19N5O3S/c1-12(25)13-6-5-7-14(10-13)21-17(26)11-28-19-23-22-18(24(19)20)15-8-3-4-9-16(15)27-2/h3-10H,11,20H2,1-2H3,(H,21,26)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Molecular Formula: C19H19N5O3S
Molecular Weight: 397.45

N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 571150-23-7

Cat. No.: VC4372487

Molecular Formula: C19H19N5O3S

Molecular Weight: 397.45

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 571150-23-7

Specification

CAS No. 571150-23-7
Molecular Formula C19H19N5O3S
Molecular Weight 397.45
IUPAC Name N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O3S/c1-12(25)13-6-5-7-14(10-13)21-17(26)11-28-19-23-22-18(24(19)20)15-8-3-4-9-16(15)27-2/h3-10H,11,20H2,1-2H3,(H,21,26)
Standard InChI Key OBHDFXUGSSDSQJ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Introduction

N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a unique combination of functional groups, including an acetylphenyl moiety, a triazole ring, and a sulfanyl group, which contribute to its potential biological activities. This compound is synthesized through multi-step chemical processes and has garnered interest in medicinal chemistry for its possible therapeutic applications.

Synthesis Process

The synthesis of N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the Triazole Ring: This step involves the reaction of appropriate precursors to form the 4H-1,2,4-triazole core.

  • Introduction of the Amino and Methoxyphenyl Groups: These groups are typically introduced through nucleophilic substitution reactions.

  • Coupling with the Acetylphenyl Moiety: The final step involves the formation of the sulfanyl linkage between the triazole derivative and the acetylphenyl group.

Reaction conditions such as solvent choice, temperature, and time are crucial for optimizing the synthesis process.

Potential Biological Activities

While specific biological activities of N-(3-acetylphenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have not been extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties . The presence of an amino group and a methoxyphenyl group may enhance these activities by facilitating interactions with biological targets.

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